(2-Chloro-4-ethylphenoxy)acetic acid
Overview
Description
(2-Chloro-4-ethylphenoxy)acetic acid is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that similar compounds, such as phenoxy herbicides, are recognized as a source of emerging environmental contamination .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-ethylphenoxy)acetic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and metabolism. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. In animal studies, high doses of this compound have been associated with adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects are often observed, with certain dosages leading to pronounced physiological changes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by enzymes in the liver, where it undergoes conjugation with glucuronic acid and sulfate. These metabolic processes facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in carbohydrate and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as pH and the presence of other ions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Specific targeting signals and post-translational modifications may direct this compound to particular subcellular compartments, enhancing its efficacy in regulating cellular processes .
Properties
IUPAC Name |
2-(2-chloro-4-ethylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-7-3-4-9(8(11)5-7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUVSEVSBQEMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.